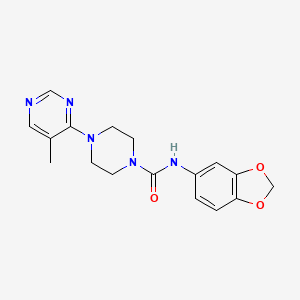
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide (also known as N-BMPP) is an organic compound with an aromatic ring and a piperazine ring connected by a carboxamide group. It is a derivative of piperazine and has been used in the synthesis of various drugs. N-BMPP has been studied for its potential applications in medicinal chemistry, with research focusing on its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of N-BMPP is not yet fully understood. However, it is believed that it is able to interact with various proteins and enzymes in the body, resulting in the inhibition of their activity. Additionally, N-BMPP is believed to be able to interact with DNA, resulting in the inhibition of the expression of certain genes.
Biochemical and Physiological Effects
N-BMPP has been studied for its potential effects on the biochemical and physiological processes of the body. In vitro studies have shown that N-BMPP is able to inhibit the growth of cancer cells, as well as inhibit the activity of certain enzymes and proteins. Additionally, N-BMPP has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-BMPP in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, N-BMPP has a wide range of potential applications, making it a useful tool for researchers. However, there are also some limitations to using N-BMPP in laboratory experiments. For example, it is not yet fully understood how N-BMPP works, and its mechanism of action is still being studied. Additionally, the use of N-BMPP in laboratory experiments may be limited by its cost and availability.
Zukünftige Richtungen
There are many potential future directions for the research of N-BMPP. For example, further studies could be conducted to better understand its mechanism of action, as well as its potential effects on biochemical and physiological processes. Additionally, future studies could explore the potential applications of N-BMPP in drug synthesis and development, as well as its potential use in cancer treatment. Furthermore, further research could be conducted to explore the potential advantages and limitations of using N-BMPP in laboratory experiments. Finally, future studies could explore the potential toxicity of N-BMPP and its potential side effects.
Synthesemethoden
N-BMPP is synthesized from the reaction of 2-amino-1,3-benzodioxole and 5-methylpyrimidine-4-carboxaldehyde. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is typically carried out at a temperature of approximately 150°C. The resulting product is then purified and crystallized to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-BMPP has been studied for its potential applications in medicinal chemistry. It has been used in the synthesis of various drugs, including anti-inflammatory agents, antiviral agents, and antifungal agents. Additionally, N-BMPP has been studied for its ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-12-9-18-10-19-16(12)21-4-6-22(7-5-21)17(23)20-13-2-3-14-15(8-13)25-11-24-14/h2-3,8-10H,4-7,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXTWOZERKOXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{2-oxo-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B6504846.png)
![1-{[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-3-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-2-one](/img/structure/B6504853.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6504860.png)
![1-(6-methylpyridazin-3-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide](/img/structure/B6504873.png)
![N-[6-(morpholin-4-yl)pyrimidin-4-yl]-2-(pyridin-4-ylsulfanyl)acetamide](/img/structure/B6504890.png)
![5-cyclopropyl-N-[6-(morpholin-4-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504897.png)
![2-methyl-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]propanamide](/img/structure/B6504900.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B6504916.png)
![1-methyl-3-phenyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B6504920.png)
![5-cyclopropyl-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6504922.png)
![2-(4-fluorophenyl)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6504945.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B6504951.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]urea](/img/structure/B6504953.png)
![N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6504954.png)